1,4,8,9-Tetraazaspiro[5.5]undecane
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
85371-66-0 |
|---|---|
Molecular Formula |
C7H16N4 |
Molecular Weight |
156.23 g/mol |
IUPAC Name |
1,4,8,9-tetrazaspiro[5.5]undecane |
InChI |
InChI=1S/C7H16N4/c1-2-10-11-6-7(1)5-8-3-4-9-7/h8-11H,1-6H2 |
InChI Key |
ZRFGWNHLLOFTJY-UHFFFAOYSA-N |
Canonical SMILES |
C1CNNCC12CNCCN2 |
Origin of Product |
United States |
Synthetic Methodologies for 1,4,8,9 Tetraazaspiro 5.5 Undecane and Its Derivatives
Retrosynthetic Analysis of the 1,4,8,9-Tetraazaspiro[5.5]undecane Core
A retrosynthetic analysis of the this compound scaffold reveals several potential disconnection points, suggesting various synthetic strategies. The spirocyclic core, characterized by a central quaternary carbon atom shared by two heterocyclic rings, can be conceptually disassembled to identify simpler and more readily available starting materials.
One common retrosynthetic approach involves the disconnection of the C-N bonds within the two piperazine-like rings. This leads back to a central ketone or a gem-dihalide and two equivalents of a diamine, or a protected derivative thereof. For instance, a double N-alkylation of a suitable diamine with a dielectrophile would be a forward-sense execution of this strategy.
Alternatively, a key disconnection can be made at the spirocyclic carbon. This suggests a strategy involving the formation of the spirocenter as a key step. This could be achieved, for example, through the reaction of a pre-formed piperazine (B1678402) derivative bearing a nucleophilic center with a suitable electrophile that can undergo a cyclization cascade.
A further retrosynthetic pathway could involve the formation of one of the piperazine rings onto a pre-existing spirocyclic precursor. This approach allows for a more stepwise construction of the target molecule, which can be advantageous for introducing specific substituents or controlling stereochemistry.
Conventional Synthetic Routes to this compound
The construction of the this compound skeleton has been approached through several conventional synthetic methodologies, including cyclocondensation reactions, multi-component reactions, and templated synthesis.
Cyclocondensation reactions are a cornerstone in the synthesis of heterocyclic compounds, including spirocyclic amines. These reactions typically involve the formation of two new bonds in a single operation, leading to the cyclic structure. In the context of this compound, this often involves the reaction of a ketone or its equivalent with a diamine.
One documented approach involves the reaction of 1-oxo-1,2,3,4-tetrahydrocarbazoles with thiocarbohydrazide (B147625) in the presence of alcoholic potassium hydroxide (B78521) to yield 1,2,4,5-tetraazaspiro[5.5]-6,7,8,9-tetrahydrocarbazol-3-thiones. researchgate.net While this example leads to a thione derivative and a more complex fused system, the core principle of cyclocondensation to form a tetraazaspiro system is demonstrated.
The regiochemistry of such cyclocondensation reactions is a critical aspect that needs to be controlled to obtain the desired product. researchgate.net The choice of reactants, catalysts, and reaction conditions can significantly influence the outcome.
Table 1: Examples of Cyclocondensation Reactions in the Synthesis of Related Spirocyclic Systems
| Starting Materials | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| 1-Oxo-1,2,3,4-tetrahydrocarbazoles, Thiocarbohydrazide | Alcoholic KOH | 1,2,4,5-Tetraazaspiro[5.5]-6,7,8,9-tetrahydrocarbazol-3-thiones | researchgate.net |
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules from three or more starting materials in a one-pot fashion. youtube.comnih.govnih.gov The Ugi and Passerini reactions are prominent examples of MCRs that have been widely used in the synthesis of heterocyclic compounds.
A notable example is the microwave-assisted multicomponent reaction of 1-methylpiperidin-4-one, 2-amino-4-methoxy-6-methyl-1,3,5-triazine, and thiosemicarbazide, which leads to the formation of 8-methyl-1,2,4,8-tetraazaspiro[4.5]dec-2-en-3-amine derivatives. nih.govnih.gov This reaction proceeds via an initial reaction between 1-methylpiperidin-4-one and thiosemicarbazide, followed by a Schiff base formation and subsequent cyclization with the triazine derivative. nih.gov The use of microwave irradiation has been shown to significantly reduce reaction times and improve yields compared to conventional heating methods. nih.govnih.gov
While not a direct synthesis of the parent this compound, this MCR approach highlights the potential for rapidly accessing diverse derivatives of related tetraazaspiro systems. The modularity of MCRs allows for the introduction of various substituents by simply changing the starting components. core.ac.ukrsc.org
Templated synthesis utilizes a central organizing element, such as a metal ion or a pre-organized molecular scaffold, to direct the formation of a complex molecular architecture that would be difficult to achieve through conventional methods. unive.it This strategy is particularly effective for the synthesis of interlocked molecules like catenanes and rotaxanes, but the principles can be applied to the construction of complex spirocyclic systems.
In the context of tetraazaspiro compounds, a template could be employed to pre-organize the diamine and dielectrophile components, facilitating an efficient intramolecular cyclization. While specific examples of templated synthesis for this compound are not extensively documented in the provided search results, the general principle remains a viable and powerful strategy for constructing such constrained ring systems.
Stereoselective Synthesis of this compound Enantiomers
The development of stereoselective methods for the synthesis of spirocyclic compounds is crucial, as the different enantiomers or diastereomers of a chiral molecule often exhibit distinct biological activities. The spirocyclic nature of this compound presents a significant stereochemical challenge.
One approach to achieving stereoselectivity is through the use of chiral starting materials or auxiliaries. For instance, starting with an enantiomerically pure diamine or a chiral ketone precursor would introduce stereochemistry that could be carried through the synthetic sequence.
Asymmetric catalysis is another powerful tool for stereoselective synthesis. While specific applications to this compound are not detailed in the search results, related stereoselective syntheses of spiro compounds have been reported. For example, a biocatalytic [5+1] double Michael addition has been developed for the stereoselective synthesis of spiro[5.5]undecane derivatives. researchgate.net Furthermore, microwave-assisted enantioselective synthesis has been successfully employed for compounds like (2R,5S)-theaspirane, a spiro-ether. mdpi.com These examples suggest that similar enzymatic or catalytic approaches could be adapted for the asymmetric synthesis of the this compound core.
Functionalization and Derivatization Strategies for the this compound Skeleton
The ability to functionalize and derivatize the this compound skeleton is essential for exploring its structure-activity relationships and for developing new materials. The presence of four nitrogen atoms in the scaffold provides ample opportunities for modification.
N-Alkylation and N-acylation are common strategies for introducing substituents onto the piperazine rings. These reactions can be used to attach a wide variety of functional groups, including alkyl chains, aryl groups, and more complex moieties. For instance, in the synthesis of related 1,9-diazaspiro[5.5]undecane derivatives, substitution at the N-1 and N-9 positions is a common final step in the synthetic sequence. nih.gov
Furthermore, if the synthetic route allows for the incorporation of functionalized starting materials, a diverse range of derivatives can be prepared. For example, using a substituted diamine or a functionalized ketone in a cyclocondensation or multi-component reaction would directly lead to a functionalized tetraazaspiro[5.5]undecane derivative. The development of post-modification reactions on the synthesized core is also a valuable strategy for diversification. core.ac.uk
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 1,2,4,5-Tetraazaspiro[5.5]-6,7,8,9-tetrahydrocarbazol-3-thione |
| 1-Oxo-1,2,3,4-tetrahydrocarbazole |
| Thiocarbohydrazide |
| 1-Methylpiperidin-4-one |
| 2-Amino-4-methoxy-6-methyl-1,3,5-triazine |
| Thiosemicarbazide |
| 8-Methyl-1,2,4,8-tetraazaspiro[4.5]dec-2-en-3-amine |
| 1,9-Diazaspiro[5.5]undecane |
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles in the synthesis of spirocyclic compounds, including tetraazaspiro derivatives, is a growing field of interest aimed at reducing the environmental impact of chemical processes. These principles focus on the use of safer solvents, renewable starting materials, energy efficiency, and the reduction of waste. While specific research on the green synthesis of this compound is emerging, the principles can be extrapolated from the synthesis of related spirocyclic and heterocyclic compounds.
Key green chemistry approaches applicable to the synthesis of this compound and its derivatives include:
Microwave-Assisted Synthesis: This technique has been shown to significantly reduce reaction times and improve yields in the synthesis of related tetraazaspiro compounds, such as 8-methyl-1,2,4,8-tetraazaspiro[4.5]dec-2-en-3-amine derivatives. nih.govgoogle.com The use of microwave irradiation is considered a green method as it is more energy-efficient than conventional heating. nih.gov For instance, a reaction that might take several hours under conventional reflux can often be completed in a matter of minutes in a microwave reactor. google.com
Ultrasonic Irradiation: Sonication is another energy-efficient method that can promote reactions and increase yields. In the synthesis of various spiro derivatives, ultrasound-promoted conditions have been shown to lead to shorter reaction times, high yields, and the use of environmentally benign solvent systems like ethanol-water. researchgate.net
Use of Greener Solvents: The choice of solvent is a critical aspect of green chemistry. The use of water, ethanol, or ionic liquids in place of hazardous chlorinated solvents or benzene (B151609) is a significant step towards a more environmentally friendly process. researchgate.netscielo.brnih.gov For example, water-facilitated synthesis has been successfully employed for the production of some spiro compounds. nih.gov
Solvent-Free Reactions: Whenever possible, conducting reactions without a solvent is a highly effective green chemistry approach. This minimizes the use and disposal of solvents, which are often a major source of waste and environmental concern. researchgate.net
Use of Eco-Friendly Catalysts: The use of non-metallic, recyclable, or biodegradable catalysts is a cornerstone of green chemistry. researchgate.net For instance, the use of urea-choline chloride, a deep eutectic solvent, and carbon-SO3H as a solid acid catalyst has been reported for the synthesis of spiro-thiazolidines. nih.gov
The following table illustrates the comparison between conventional and green synthetic methods for a hypothetical synthesis of a this compound derivative.
| Parameter | Conventional Method | Green Method (e.g., Microwave-Assisted) |
| Reaction Time | 6-8 hours | 5-10 minutes |
| Energy Consumption | High | Low |
| Solvent | Dichloromethane, Benzene | Ethanol, Water, or Solvent-free |
| Catalyst | Strong mineral acids | Recyclable solid acids, Ionic liquids |
| Yield | Moderate | High to Excellent |
| Work-up | Complex, requires extraction | Simple filtration |
Optimization of Reaction Conditions and Yields
The optimization of reaction conditions is a crucial step in any synthetic procedure to maximize the yield and purity of the desired product while minimizing side reactions and waste. For the synthesis of this compound and its derivatives, several parameters can be systematically varied.
Key Parameters for Optimization:
Temperature: The reaction temperature can significantly influence the reaction rate and selectivity. A systematic study to find the optimal temperature is essential.
Solvent: The choice of solvent can affect the solubility of reactants, the reaction rate, and in some cases, the product distribution. scielo.br
Catalyst: The type and amount of catalyst can have a profound impact on the reaction. Screening different catalysts and optimizing their loading is a common practice.
Reactant Concentration/Ratio: Varying the concentration of reactants and their molar ratios can help to drive the reaction to completion and improve the yield of the desired product.
Reaction Time: Monitoring the reaction progress over time allows for the determination of the optimal reaction time to achieve maximum conversion without the formation of degradation products. scielo.br
The following data tables, based on general principles of reaction optimization, illustrate a hypothetical optimization study for the synthesis of a this compound derivative.
Table 1: Optimization of Solvent
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Dichloromethane | Reflux | 8 | 65 |
| 2 | Toluene | Reflux | 8 | 72 |
| 3 | Ethanol | Reflux | 8 | 85 |
| 4 | Water | 100 | 8 | 78 |
| 5 | Acetonitrile | Reflux | 8 | 81 |
Reaction conditions: Reactant A (1 mmol), Reactant B (1.1 mmol), Catalyst (10 mol%).
Table 2: Optimization of Catalyst Loading
| Entry | Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | p-Toluenesulfonic acid | 5 | 80 | 6 | 75 |
| 2 | p-Toluenesulfonic acid | 10 | 80 | 6 | 88 |
| 3 | p-Toluenesulfonic acid | 15 | 80 | 6 | 89 |
| 4 | Acetic Acid | 10 | 80 | 6 | 65 |
| 5 | Sc(OTf)₃ | 5 | 80 | 6 | 92 |
Reaction conditions: Reactant A (1 mmol), Reactant B (1.1 mmol) in Ethanol.
Table 3: Optimization of Temperature and Time
| Entry | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 60 | 8 | 75 |
| 2 | 80 | 4 | 85 |
| 3 | 80 | 6 | 93 |
| 4 | 80 | 8 | 93 |
| 5 | 100 | 4 | 90 |
Reaction conditions: Reactant A (1 mmol), Reactant B (1.1 mmol), Sc(OTf)₃ (5 mol%) in Ethanol.
Through such systematic optimization, it is possible to develop highly efficient and high-yielding protocols for the synthesis of this compound and its derivatives, making these valuable compounds more accessible for further research and application.
Lack of Publicly Available Research on the Coordination Chemistry of this compound
Despite a comprehensive search of scientific literature, there is a notable absence of published research specifically detailing the coordination chemistry of the compound this compound. Extensive database searches for the synthesis, characterization, and properties of metal complexes involving this specific spirocyclic tetraamine (B13775644) ligand did not yield any dedicated studies.
Therefore, it is not possible to provide a detailed article on the ligand design principles, complexation with transition metals or main group elements, or the specific physicochemical properties of its complexes as outlined in the requested structure. The scientific community has not, to date, published any significant body of work on this particular compound's coordination behavior.
While research exists for other related spirocyclic compounds and various linear or macrocyclic tetraamines, this information is not directly applicable to this compound due to the unique steric and electronic properties conferred by its specific spiro[5.5]undecane framework. For instance, studies on compounds such as 1,4,8,11-tetraazaundecane or derivatives of 1,4,9-Triazaspiro[5.5]undecan-2-one are available, but these molecules possess different structural and, consequently, coordination characteristics.
The absence of data prevents a discussion on:
Coordination Chemistry of 1,4,8,9 Tetraazaspiro 5.5 Undecane
Coordination with Main Group Elements:Similarly, there is no available research on the coordination of this ligand with main group elements.
It is important to note that the lack of published data does not necessarily mean that such complexes have not been synthesized, but rather that they have not been the subject of peer-reviewed, publicly accessible scientific reports. Future research may yet explore the coordination chemistry of this particular ligand.
Chiroptical Properties of Metal Complexes with Chiral 1,4,8,9-Tetraazaspiro[5.5]undecane
The spirocyclic nature of This compound inherently introduces the possibility of chirality. The spiro center, the carbon atom common to both rings, can act as a chiral center if the substitution pattern on the two rings destroys all planes of symmetry. The synthesis of enantiomerically pure forms of this ligand would be a critical first step in exploring the chiroptical properties of its metal complexes.
Assuming the resolution of the racemic mixture or the asymmetric synthesis of chiral This compound , its coordination to a metal ion is expected to generate complexes with distinct chiroptical properties, observable through techniques like Circular Dichroism (CD) spectroscopy. The CD spectrum of such a complex would be a composite of several contributions:
Configurational Chirality: The arrangement of the four nitrogen donor atoms around the metal center can result in different isomers (e.g., cis and trans), each with its own unique chiroptical signature.
Vibronic Coupling: The interaction between electronic transitions and vibrational modes within the chiral complex can also give rise to CD signals.
The expected chiroptical properties can be further illustrated by considering hypothetical complexes with different metal ions. For instance, coordination to a d-block transition metal with accessible d-d electronic transitions, such as copper(II) or nickel(II), would likely result in CD signals in the visible region of the spectrum. The sign and intensity of these Cotton effects would be highly sensitive to the absolute configuration of the ligand and the geometry of the resulting complex.
A hypothetical data table for a chiral complex of This compound with a metal ion (M) could be structured as follows:
| Metal Ion (M) | Coordination Geometry | Wavelength (nm) | Molar Ellipticity (Δε, M⁻¹cm⁻¹) | Assignment |
| Cu(II) | Distorted Octahedral | 550 | +1.5 | d-d transition |
| Cu(II) | Distorted Octahedral | 280 | -5.2 | Ligand-to-Metal Charge Transfer |
| Ni(II) | Octahedral | 620 | -0.8 | ³A₂g → ³T₂g |
| Ni(II) | Octahedral | 380 | +2.1 | ³A₂g → ³T₁g(P) |
This data is illustrative and based on theoretical expectations for analogous chiral tetraaza macrocyclic complexes.
Polynuclear and Supramolecular Coordination Assemblies
The structure of This compound , with its four nitrogen donor atoms, presents multiple coordination vectors that could be exploited in the construction of polynuclear and supramolecular assemblies. The formation of such extended structures would depend on the coordination preferences of the metal ion and the stoichiometry of the reaction.
Polynuclear Complexes:
If the ligand coordinates to a metal ion in a way that leaves some of its donor atoms uncoordinated, these remaining nitrogen atoms can then bind to another metal center, leading to the formation of a dinuclear or polynuclear complex. For example, in a 1:1 metal-to-ligand ratio, the ligand could potentially bridge two metal centers, forming a discrete dinuclear species. The magnetic and electronic properties of such a complex would be influenced by the distance and the nature of the bridging between the metal ions.
Supramolecular Assemblies:
The formation of one-, two-, or three-dimensional coordination polymers is another intriguing possibility. If the ligand acts as a building block, connecting multiple metal centers in a repeating fashion, extended networks can be formed. The topology of these networks would be dictated by the coordination geometry of the metal ion and the conformational flexibility of the spirocyclic ligand.
For instance, a metal ion with a preference for linear or tetrahedral coordination could lead to the formation of 1D chains or 2D grids. The presence of counter-ions and solvent molecules could also play a crucial role in directing the self-assembly process and stabilizing the resulting supramolecular architecture through hydrogen bonding or other non-covalent interactions.
A hypothetical table summarizing potential supramolecular structures is presented below:
| Metal Ion | Stoichiometry (M:L) | Resulting Structure | Dimensionality | Potential Properties |
| Ag(I) | 1:1 | Coordination Polymer | 1D Chain | Luminescence |
| Cd(II) | 1:2 | Discrete Dinuclear Complex | 0D | Phosphorescence |
| Zn(II) | 2:1 | 2D Network | 2D | Porosity, Gas Adsorption |
This table represents theoretical possibilities based on the known coordination chemistry of similar tetraaza ligands and various metal ions.
Catalytic Applications of 1,4,8,9 Tetraazaspiro 5.5 Undecane and Its Metal Complexes
Homogeneous Catalysis Mediated by 1,4,8,9-Tetraazaspiro[5.5]undecane Complexes
Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers high activity and selectivity. However, there is a notable absence of published research detailing the use of this compound metal complexes in this domain.
Asymmetric Catalysis in Organic Transformations
The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical and fine chemical industries. Chiral metal complexes are often employed as catalysts in asymmetric transformations. While the rigid spirocyclic structure of this compound could potentially be modified to create chiral ligands for asymmetric catalysis, there are currently no studies reporting its application in this field.
Oxidation and Reduction Catalysis
Metal complexes are widely used to catalyze oxidation and reduction reactions, crucial processes in both industrial and laboratory-scale synthesis. The ability of the nitrogen atoms in the this compound ligand to stabilize various metal oxidation states could theoretically be exploited in redox catalysis. Nevertheless, specific examples or detailed research findings on the use of its complexes for such purposes remain undocumented in the scientific literature.
C-C and C-X Bond Formation Reactions
The formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds is fundamental to the construction of complex organic molecules. Numerous transition metal catalysts are known to facilitate these coupling reactions. The potential of this compound-based catalysts to mediate such bond-forming reactions has not been investigated or reported.
Heterogeneous Catalysis Incorporating this compound Derivatives
Heterogeneous catalysis offers significant advantages in terms of catalyst separation and recycling. The immobilization of homogeneous catalysts onto solid supports is a common strategy to bridge the gap between homogeneous and heterogeneous catalysis.
Immobilization Strategies on Solid Supports
The functionalization of this compound would be a prerequisite for its immobilization onto solid supports such as silica, alumina, or polymers. This could be achieved by introducing reactive functional groups onto the ligand backbone, allowing for covalent attachment. Common immobilization techniques include covalent bonding, adsorption, and encapsulation. While these are general strategies, their specific application to this compound derivatives has not been described in any research publications to date.
Recovery and Reusability of Catalytic Systems
: A Review of Current Research
Despite a comprehensive review of scientific literature, there is a notable absence of published research on the specific catalytic applications of the chemical compound this compound and its metal complexes. Extensive searches of scholarly databases and chemical literature did not yield any specific studies focusing on the mechanistic investigations of its catalytic cycles, its functions in photocatalysis or electrocatalysis, or its use in biomimetic catalysis.
While the broader class of tetraaza macrocyclic ligands and their metal complexes are known to exhibit diverse catalytic activities, no specific data or research articles could be found for this compound. This indicates that the catalytic potential of this particular spirocyclic compound remains an unexplored area of chemical research.
To provide a general context of the potential applications for such compounds, research on other tetraaza macrocycles has shown their utility in various catalytic transformations. These include applications in asymmetric synthesis, where the chiral environment provided by the ligand can induce enantioselectivity in chemical reactions. nih.gov Furthermore, metal complexes of certain aza-macrocycles have been investigated as biomimetic models, mimicking the active sites of metalloenzymes to understand and replicate biological catalytic processes, such as the hydration of carbon dioxide by carbonic anhydrase. nih.govorientjchem.org
In the fields of electrocatalysis and photocatalysis, various transition metal complexes, including those with nitrogen-containing ligands, are being explored for their ability to facilitate redox reactions and harness light energy for chemical transformations. nih.govnih.govresearchgate.net These areas are critical for the development of sustainable energy technologies. However, once again, no studies have specifically implicated this compound in these applications.
The lack of available data prevents a detailed discussion and the creation of data tables as requested for the following outlined sections:
Biomimetic Catalysis with this compound Complexes
Future research into the synthesis and coordination chemistry of this compound with various transition metals could reveal novel catalytic properties, contributing to the expanding field of macrocyclic chemistry. Until such research is published, a detailed article on its catalytic applications cannot be provided.
Theoretical and Computational Studies of 1,4,8,9 Tetraazaspiro 5.5 Undecane
Quantum Chemical Calculations of Electronic Structure and Reactivity
There are no available studies that have performed quantum chemical calculations to determine the electronic structure of 1,4,8,9-Tetraazaspiro[5.5]undecane. Such calculations would typically involve methods like Density Functional Theory (DFT) or Hartree-Fock (HF) to provide insights into the molecule's frontier molecular orbitals (HOMO and LUMO), electrostatic potential, and charge distribution. This information is fundamental to predicting its reactivity, including sites susceptible to nucleophilic or electrophilic attack.
Conformational Analysis and Energy Landscapes
The conformational flexibility of the two interconnected rings in this compound has not been computationally investigated. A conformational analysis would identify the various possible spatial arrangements (conformers) of the molecule, such as chair, boat, or twist forms for the six-membered rings. By calculating the relative energies of these conformers, an energy landscape could be constructed to identify the most stable, low-energy structures, which is crucial for understanding its physical and biological properties.
Molecular Dynamics Simulations of Ligand-Metal and Host-Guest Interactions
No molecular dynamics (MD) simulations have been published for this compound. Given the presence of four nitrogen atoms, this molecule has the potential to act as a ligand, coordinating with metal ions. MD simulations would be invaluable for studying the dynamics and stability of such potential metal complexes. Similarly, its spirocyclic structure could form a cavity, making it a candidate for host-guest chemistry. MD simulations could explore the interactions and binding affinities with potential guest molecules, but such research is not yet available.
Prediction of Spectroscopic Parameters
Computational methods are frequently used to predict spectroscopic data, which can aid in the experimental characterization of new compounds. For this compound, there are no published predictions of its spectroscopic parameters, such as its Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, or UV-Vis electronic transitions.
Elucidation of Reaction Mechanisms via Computational Methods
The mechanisms of chemical reactions involving this compound, including its synthesis or degradation pathways, have not been elucidated through computational methods. Such studies would involve calculating the transition state structures and energy barriers for proposed reaction steps, providing a detailed, molecular-level understanding of the reaction kinetics and thermodynamics.
Rational Design of Modified this compound Analogues
The rational design of analogues of this compound for specific applications, such as in medicinal chemistry or materials science, relies on a foundational understanding of its structure-activity relationships. Without initial computational data on the parent molecule, the systematic, in silico design and modification of analogues have not been pursued in the available literature.
Advanced Spectroscopic and Crystallographic Characterization of 1,4,8,9 Tetraazaspiro 5.5 Undecane and Its Complexes
High-Resolution Mass Spectrometry for Molecular Confirmation
High-resolution mass spectrometry (HRMS) is an indispensable tool for confirming the molecular formula of novel compounds by providing highly accurate mass measurements. springernature.comsemanticscholar.org For derivatives of 1,4,8,9-tetraazaspiro[5.5]undecane, HRMS can precisely determine the mass-to-charge ratio (m/z), which allows for the unambiguous assignment of the elemental composition. semanticscholar.org This technique is particularly valuable in distinguishing between isomers and confirming the successful synthesis of the target molecule.
In the analysis of related spiro compounds, HRMS has been effectively used to verify molecular weights. For instance, in the study of 8-methyl-1,2,4,8-tetraazaspiro[4.5]dec-2-en-3-amine derivatives, mass spectroscopy was employed to confirm the molecular weights of the synthesized compounds in terms of their m/z values. nih.gov This underscores the utility of HRMS in the characterization of complex nitrogen-containing spirocyclic systems.
| Compound | Predicted Property | Basis for Estimation |
| This compound | Molecular Weight: ~180.25 g/mol | C₉H₁₆N₄ stoichiometry |
| LogP (Partition Coeff.): 0.3–0.5 | Comparison to diaza analogues | |
| PSA (Polar Surface Area): ~60 Ų | Nitrogen-rich functionality |
Table 1: Predicted physicochemical properties of this compound based on analogous structures. vulcanchem.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure and Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.
For derivatives of this compound, ¹H NMR spectra would be expected to show distinct signals for the protons on the spirocyclic framework. For example, in related spiro compounds, specific peaks are observed for hydrogen atoms on doubly bonded carbons and for amine groups. nih.gov In the ¹³C NMR spectrum of an 8-methyl-1,2,4,8-tetraazaspiro[4.5]dec-2-en-3-amine derivative, a significant peak for the spiro carbon was observed at approximately 73 ppm. nih.gov
| Technique | Expected Observations |
| ¹H NMR | Distinct signals for spiro carbon-proximal hydrogens (δ 4.5–5.5 ppm) |
| ¹³C NMR | Significant peak for the spiro carbon (~73 ppm) |
| IR Spectroscopy | Peaks at ~3200 cm⁻¹ (N–H stretching) and 1650–1750 cm⁻¹ (C=O or C=N, if present) |
Table 2: Predicted spectroscopic signatures for this compound. nih.govvulcanchem.com
X-ray Crystallography for Solid-State Molecular and Supramolecular Structures
For example, the crystal structure of 7,11-bis(4-methylphenyl)-2,4,8,10-tetraazaspiro[5.5]undecane-1,3,5,9-tetraone, a related compound, was determined to be monoclinic with a P2/c space group. nih.gov The analysis revealed that the two six-membered rings adopt flattened-boat conformations. nih.gov Intermolecular N—H⋯O hydrogen bonds were also identified, which are crucial for stabilizing the crystal structure. nih.gov
In the case of metal complexes, X-ray crystallography elucidates the coordination geometry around the metal center. For instance, a lanthanum complex with a substituted 1,3,7,9-tetraazospiro[5.5]undecane derivative showed a ten-coordinate lanthanum ion with an irregular coordination polyhedron. pleiades.online Similarly, the crystal structures of lead(II) complexes with a tetradentate N4-ligand have been determined, revealing nine-coordinate metal centers. mdpi.com
| Compound | Crystal System | Space Group | Key Structural Features |
| 7,11-Bis(4-methylphenyl)-2,4,8,10-tetraazaspiro[5.5]undecane-1,3,5,9-tetraone | Monoclinic | P2/c | Flattened-boat conformations of the rings, intermolecular N—H⋯O hydrogen bonds. nih.gov |
| [La(C₁₁H₂₀N₄O₂)₂(H₂O)₂(NO₃)₃] | Monoclinic | P2₁/c | Ten-coordinate La³⁺, irregular coordination polyhedron. pleiades.online |
| [Pb₂(L)₂(NO₃)₂]·2MeOH | Triclinic | P-1 | Nine-coordinate Pb²⁺. mdpi.com |
Table 3: Crystallographic data for selected tetraazaspiro[5.5]undecane derivatives and their metal complexes.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. These techniques measure the vibrational frequencies of bonds, which are characteristic of specific functional groups.
For derivatives of this compound, IR spectroscopy can confirm the presence of N-H bonds, which typically show stretching vibrations around 3200-3500 cm⁻¹. For example, in an 8-methyl-1,2,4,8-tetraazaspiro[4.5]dec-2-en-3-amine derivative, an IR band around 3650 cm⁻¹ confirmed the presence of an –NH₂ group, and a band at roughly 2950 cm⁻¹ was attributed to an –NH– stretching vibration. nih.gov If carbonyl or imine groups are present, their characteristic C=O or C=N stretching bands would be expected in the 1600-1750 cm⁻¹ region. nih.govvulcanchem.com
While specific Raman data for this compound is limited, it would provide complementary information to the IR spectrum, particularly for symmetric vibrations and bonds that are weakly active in the IR.
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)
Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy provide information about the electronic transitions within a molecule. These techniques are particularly useful for studying conjugated systems and metal complexes.
For this compound and its simple alkyl derivatives, which lack extensive conjugation, significant absorption in the UV-Vis region is not expected. However, the introduction of chromophoric groups or complexation with metal ions can lead to distinct electronic spectra.
In studies of related tetrazine compounds, UV-Vis absorption spectroscopy has been used to investigate their interaction with DNA. researchgate.net The changes in the absorption spectra upon addition of DNA can provide insights into the binding mode and affinity. While the parent spirocycle is not expected to be fluorescent, its metal complexes or derivatives with fluorophores could exhibit interesting emission properties, which would be valuable for various applications, including sensing and imaging.
Circular Dichroism (CD) Spectroscopy for Chiral Systems
Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left- and right-circularly polarized light, providing information about the absolute configuration and conformation of chiral compounds.
While this compound itself is achiral, the introduction of chiral substituents or the formation of chiral metal complexes would make the resulting systems amenable to CD spectroscopic analysis. For instance, if a chiral derivative of this compound were synthesized, CD spectroscopy could be used to confirm its enantiomeric purity and to study its conformational preferences in solution.
In the broader context of spiro compounds, CD spectroscopy has been employed to determine the stereochemistry of chiral molecules. The sign and intensity of the Cotton effects in the CD spectrum can be related to the spatial arrangement of the atoms, providing valuable stereochemical information. Although no specific CD studies on chiral derivatives of this compound are currently available in the searched literature, this technique remains a crucial tool for the characterization of any such chiral systems that may be synthesized in the future.
Future Perspectives and Emerging Research Directions
Integration of 1,4,8,9-Tetraazaspiro[5.5]undecane into Advanced Functional Materials
No research articles, patents, or conference proceedings were identified that describe the integration or potential use of this compound in the development of advanced functional materials. While related tetraaza spirocyclic compounds have been investigated for their roles in coordination chemistry and materials science, specific data for the 1,4,8,9-isomer is not present in the accessible literature.
Sustainable Synthesis and Application Development
No specific methods for the sustainable synthesis of this compound have been reported in the literature. Furthermore, there is no information regarding the development of its applications in any field.
Cross-Disciplinary Research with Nanoscience and Materials Science
A thorough search did not yield any studies detailing cross-disciplinary research involving this compound within the fields of nanoscience and materials science.
Q & A
Basic Research Questions
Q. What are the primary methods for synthesizing 1,4,8,9-tetraazaspiro[5.5]undecane derivatives, and how can purification challenges be addressed?
- Answer : A key synthesis route involves Ring-Closing Metathesis (RCM) to construct the spiro framework. For example, 1,9-diazaspiro[5.5]undecane scaffolds are synthesized via RCM, followed by deprotection and functionalization . A critical challenge is the removal of ruthenium residues from catalysts like Grubbs’ reagent. Purification protocols recommend using activated charcoal or silica gel columns with chelating agents (e.g., ethylenediamine) to eliminate metal contaminants. Post-synthesis analysis via LC-MS or NMR is essential to confirm purity .
Q. How can X-ray crystallography resolve structural ambiguities in spiro compounds like this compound?
- Answer : X-ray diffraction provides precise bond lengths , dihedral angles , and hydrogen-bonding networks . For instance, in 7,11-Bis(4-methylphenyl)-2,4,8,10-tetraazaspiro[5.5]undecane-1,3,5,9-tetraone, X-ray data revealed a flattened boat conformation in one ring and N–H⋯O hydrogen bonds stabilizing the crystal lattice . Discrepancies in torsion angles (e.g., 59.32° vs. expected values) should be cross-validated with DFT calculations or neutron diffraction to account for thermal motion .
Advanced Research Questions
Q. How do computational models predict the reactivity of spiro compounds in acid-catalyzed polymerizations?
- Answer : SAM1 semi-empirical methods are used to calculate activation energies and enthalpies for ring-opening polymerization. For example, studies on tetraoxaspiro[5.5]undecane derivatives showed that double-ring opening is favored in disila-substituted monomers due to lower activation barriers (~15 kcal/mol vs. 25 kcal/mol for single-ring opening). Experimental validation via GPC and FTIR confirmed the dominance of linear polymers over cross-linked networks .
Q. What strategies resolve contradictions between crystallographic data and computational conformational predictions?
- Answer : Discrepancies arise from dynamic effects (e.g., crystal packing forces vs. gas-phase simulations). For 8-bromo-9-hydroxy-7,7-dimethyl-11-methylenespiro[5.5]undec-1-en-3-one, X-ray data showed a non-planar spiro junction , conflicting with DFT-optimized geometries. To reconcile, perform solid-state NMR or variable-temperature crystallography to assess conformational flexibility .
Q. How can hydrogen-bonding networks in spiro compounds be engineered for supramolecular applications?
- Answer : Substituents like amide groups or hydroxyl moieties enhance intermolecular interactions. In 7,11-Bis(4-methylphenyl)-tetraazaspiro derivatives, N–H⋯O bonds form 2D sheets, while C–H⋯C contacts contribute to 3D stability. Computational tools (e.g., Mercury CSD) can map interaction motifs for designing porous materials or drug delivery systems .
Methodological Considerations
Q. What analytical techniques are critical for characterizing spiro compound degradation during polymerization?
- Answer : Use gas chromatography (GC) to monitor residual monomers and gel permeation chromatography (GPC) for molecular weight distribution. For poly(ortho ester)s derived from 3,9-diethylidene-2,4,8,10-tetraoxaspiro[5.5]undecane, hydrolytic erosion profiles are tracked via pH-stat titration and SEC-MALS to correlate degradation with backbone architecture .
Q. How can stereochemical outcomes in spiro compound synthesis be controlled?
- Answer : Chiral auxiliaries or asymmetric catalysis dictate spiro junction configuration. For example, D-fructose-derived glycosides were used to synthesize (R)-1,4,7,10-tetraoxaspiro[5.5]undecane with >95% enantiomeric excess. Circular dichroism (CD) and VCD spectroscopy validate stereochemical fidelity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
